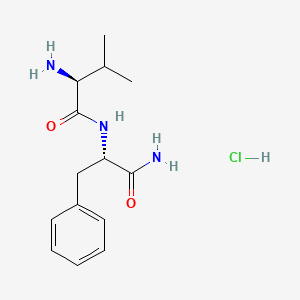

H-Val-Phe-NH2 HCl

Description

Role of Dipeptides and C-Terminal Amidation in Peptide Science

Dipeptides, as the most basic units of peptides, are composed of two amino acids linked by a single peptide bond. foodb.ca They are invaluable as building blocks in both biological systems and synthetic applications. researchgate.net Their simplicity allows for detailed study of fundamental interactions that govern the structure and function of larger, more complex proteins and peptides. researchgate.net Researchers utilize dipeptides to explore concepts such as molecular self-assembly, where molecules spontaneously form ordered structures. researchgate.netmdpi.com For instance, certain dipeptides can self-assemble into nanomaterials like water channels and hydrogels, which have potential applications in biomaterials and drug delivery. researchgate.netfrontiersin.org

A key modification in peptide science is C-terminal amidation, the replacement of the C-terminal carboxylic acid group with an amide group (-CONH2). jpt.com This modification is prevalent in many naturally occurring peptide hormones and neurotransmitters. nih.gov C-terminal amidation neutralizes the negative charge of the carboxyl group, which can significantly impact a peptide's biological activity and stability. jpt.comlifetein.comsigmaaldrich.com Amidation often enhances a peptide's resistance to enzymatic degradation, thereby prolonging its half-life in biological systems. lifetein.comucl.ac.uk Furthermore, this modification can influence the peptide's conformation and its binding affinity to receptors, often leading to increased bioactivity. nih.govucl.ac.uk

| Modification | Effect on Peptide Properties |

| C-Terminal Amidation | Neutralizes negative charge, increases stability, enhances receptor binding, mimics native protein structure. jpt.comnih.govlifetein.comsigmaaldrich.com |

| N-Terminal Acetylation | Removes positive charge, increases stability, mimics native protein structure. lifetein.com |

H-Val-Phe-NH2 HCl as a Fundamental Model System for Peptide Studies

H-Val-Phe-NH2 HCl serves as an excellent model system for a variety of peptide studies due to its distinct structural features. It combines a bulky, aliphatic side chain (valine) with an aromatic side chain (phenylalanine), a common pairing in larger, biologically active peptides. This combination allows researchers to study the interplay between hydrophobic and aromatic interactions, which are crucial for peptide folding and molecular recognition.

The amidated C-terminus of H-Val-Phe-NH2 HCl makes it a valuable tool for investigating the structural and functional consequences of this common post-translational modification. nih.gov Studies on the crystal structure of similar amidated dipeptide hydrochlorides have provided insights into how amidation affects molecular packing and hydrogen-bonding patterns. researchgate.net This fundamental knowledge is essential for designing synthetic peptides with desired properties. The protected version of the Val-Phe dipeptide has been used to model β-sheet structures, which are common secondary structures in proteins and are implicated in amyloid diseases. aip.orgresearchgate.net

Historical Context and Evolution of Research on H-Val-Phe-NH2 HCl-Related Structures

Research into dipeptides and their derivatives has a long history, evolving from early efforts in peptide synthesis to modern applications in materials science and medicine. The development of methods for protecting amino acid functional groups in the 1930s was a critical step that enabled the controlled synthesis of peptides. researchpublish.com Early work focused on establishing the fundamental principles of peptide bond formation and characterization.

In the latter half of the 20th century, interest grew in the biological roles of peptides and the effects of modifications like amidation. The discovery that many peptide hormones are C-terminally amidated spurred research into the function of this modification. nih.gov More recently, research on dipeptides such as those containing phenylalanine has expanded into the realm of self-assembling materials. researchgate.netmdpi.com The ability of certain dipeptides to form ordered nanostructures has opened up new avenues for creating biocompatible materials for tissue engineering and drug delivery. frontiersin.orgfrontiersin.org Studies on Val-Phe and its stereoisomers have been instrumental in defining the molecular design rules for creating these self-assembling systems. researchgate.netmdpi.com The ongoing investigation of simple dipeptides like H-Val-Phe-NH2 HCl continues to provide fundamental insights that drive innovation in peptide science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2.ClH/c1-9(2)12(15)14(19)17-11(13(16)18)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H2,16,18)(H,17,19);1H/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZPBAVBVCKJBE-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for H Val Phe Nh2 Hcl and Its Analogues

Solution-Phase Peptide Synthesis Approaches for H-Val-Phe-NH2 HCl

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or fragments. masterorganicchemistry.comunpatti.ac.id In this approach, all reactions, including protection, coupling, and deprotection, are carried out in an appropriate organic solvent, with purification of the intermediate product after each step. google.com

For H-Val-Phe-NH2, a typical solution-phase synthesis would involve:

Protecting the amino group of valine (e.g., as Fmoc-Val-OH or Boc-Val-OH) and the carboxyl group of phenylalanine (e.g., as H-Phe-NH2, which can be prepared from a protected precursor).

Activating the carboxyl group of the protected valine using a coupling reagent (e.g., DCC, EDC, or PyClock) and an additive (e.g., HOBt) in a suitable solvent like DMF or DCM. thaiscience.infobachem.com

Adding H-Phe-NH2 to the activated valine to form the protected dipeptide amide, Fmoc-Val-Phe-NH2 or Boc-Val-Phe-NH2.

Purifying the protected dipeptide intermediate.

Removing the N-terminal protecting group (e.g., with piperidine (B6355638) for Fmoc or TFA for Boc). libretexts.org

Final purification and conversion to the hydrochloride salt to yield H-Val-Phe-NH2 HCl.

Recent advances include the use of microwave irradiation to accelerate coupling reactions and the development of electrochemical methods that use electrons as traceless reagents to form the amide bond, reducing chemical waste. mdpi.comnih.gov

Table 3: List of Mentioned Compounds

| Abbreviation/Name | Full Name |

| H-Val-Phe-NH2 HCl | Valyl-phenylalaninamide hydrochloride |

| SPPS | Solid-Phase Peptide Synthesis |

| LPPS | Liquid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane (B109758) |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| PAL | Peptide Amide Linker |

| MBHA | Methylbenzhydrylamine |

| PAM | Phenylacetamidomethyl |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| HOAt | 1-Hydroxy-7-azabenzotriazole (B21763) |

| PyClock | 6-Chloro-benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC/DIPCDI | N,N'-Diisopropylcarbodiimide |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide |

| TIS | Triisopropylsilane |

| EDT | 1,2-Ethanedithiol |

| DMF | Dimethylformamide |

| NMM | N-methylmorpholine |

| DIPEA | N,N-Diisopropylethylamine |

| Bzl | Benzyl |

| tBu | tert-butyl |

| Trt | Trityl (Triphenylmethyl) |

Activation Reagents in Solution-Phase Coupling

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), remains a crucial methodology for producing peptides. The cornerstone of this approach is the formation of the amide bond between two amino acids, which requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other. ekb.egamericanpeptidesociety.org This activation is achieved using coupling reagents, which can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. sigmaaldrich.comfishersci.co.uk

Carbodiimide-Based Reagents: Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic and cost-effective activating agents. americanpeptidesociety.orgpeptide.com They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk While effective, this intermediate is susceptible to racemization. fishersci.co.uk To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used. fishersci.co.ukbachem.com These additives react with the O-acylisourea to form a more stable active ester that is less prone to racemization while remaining sufficiently reactive for efficient coupling. americanpeptidesociety.orgfishersci.co.uk For reactions in aqueous media or for easier byproduct removal, the water-soluble carbodiimide (B86325) N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is often preferred. peptide.comunibo.it

Phosphonium and Aminium/Uronium Salts: These reagents have become widely accepted due to their high efficiency, rapid reaction times, and low propensity for side reactions, even with sterically hindered amino acids. sigmaaldrich.combachem.com They operate by converting protected amino acids into active esters in the presence of a tertiary base. sigmaaldrich.com

Phosphonium salts such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) generate HOBt active esters. sigmaaldrich.com PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is noted for its high effectiveness, particularly in coupling challenging N-methyl amino acids. peptide.com

Aminium/Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly popular. sigmaaldrich.com HATU, which forms highly reactive HOAt esters, is considered one of the most efficient coupling reagents available. sigmaaldrich.com More recently, reagents based on OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] like COMU have been introduced as exceptional agents for suppressing racemization and enhancing coupling efficiency. sigmaaldrich.comcsic.es

The selection of a suitable activation reagent is critical and depends on factors such as the specific amino acid sequence, the scale of the synthesis, and the need to minimize epimerization. rsc.org

Table 1: Common Activation Reagents in Solution-Phase Peptide Synthesis

Emerging Green Chemistry Principles in H-Val-Phe-NH2 HCl Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances, are increasingly influencing peptide synthesis. peptide.com Traditional peptide synthesis is often associated with large volumes of hazardous organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-methylpyrrolidone (NMP), generating significant waste. unibo.itrsc.org

Key green chemistry principles applicable to peptide synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. This involves improving reaction efficiency and reducing the number of synthetic steps. peptide.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. peptide.com The use of activating agents and protecting groups inherently lowers atom economy, driving research into more efficient catalytic methods.

Safer Solvents and Auxiliaries: A major focus is replacing hazardous solvents with greener alternatives. rsc.orggyrosproteintechnologies.com Solvents like propylene (B89431) carbonate and binary mixtures such as DMSO/EtOAc are being explored as replacements for DMF. gyrosproteintechnologies.comresearchgate.net The ideal green solvent has low toxicity, is derived from renewable resources, and is biodegradable.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. peptide.com Mechanochemical methods, for example, can often be performed at room temperature. chemrxiv.org

Use of Renewable Feedstocks: Utilizing amino acids and reagents derived from renewable sources, such as through fermentation, aligns with green chemistry goals. lubrizol.com

The adoption of these principles aims to make the synthesis of peptides like H-Val-Phe-NH2 HCl more sustainable, cost-effective, and environmentally benign. peptide.comrsc.org

Mechanochemical and Solvent-Free Protocols for Peptide Bond Formation

Mechanochemistry, which uses mechanical energy from methods like ball milling or grinding to induce chemical reactions, represents a significant advancement in green peptide synthesis. unibo.itirb.hr These techniques can be performed in the absence of bulk solvents, thereby dramatically reducing waste and overcoming issues related to reactant solubility. irb.hracs.org

Solvent-Free Ball Milling: In this method, reactants are placed in a milling jar with grinding balls. The high-energy impacts facilitate intimate mixing and provide the activation energy for the peptide bond to form. irb.hr Research has shown that this technique can be used for the direct coupling of N-protected amino acids with amino esters. researchgate.net For instance, protected dipeptides have been successfully synthesized by milling an N-protected amino acid, an amino acid ester hydrochloride, a coupling reagent like EDC·HCl, and a base. unibo.it

Liquid-Assisted Grinding (LAG): To improve the homogeneity of solid-state reactions and accelerate reaction times, a minimal amount of a liquid can be added in a process known as liquid-assisted grinding (LAG). unibo.itresearchgate.net This approach combines the benefits of solvent-free conditions with improved reaction kinetics. researchgate.net Studies have demonstrated the effectiveness of LAG for peptide bond formation using biocompatible inorganic bases like nanocrystalline hydroxyapatite (B223615) (HAp) in place of traditional organic bases. unibo.itunibo.it

Another innovative approach involves the use of N-carboxyanhydrides (NCAs) of amino acids. NCAs are highly attractive for their atom economy, but they are prone to polymerization. unibo.it However, under controlled mechanochemical or LAG conditions, this side reaction can be suppressed, enabling efficient dipeptide synthesis. unibo.it These emerging solvent-free and mechanochemical protocols offer a powerful, sustainable alternative to conventional solution-based methods for synthesizing H-Val-Phe-NH2 HCl and its analogues. unibo.itresearchgate.net

Table 2: Research Findings in Mechanochemical Peptide Synthesis

Detailed Structural Characterization and Conformational Analysis of H Val Phe Nh2 Hcl

X-ray Diffraction Studies of C-Amidated Amino Acids and Dipeptides

While a specific single-crystal X-ray diffraction study for H-Val-Phe-NH2 HCl is not prominently available in public databases, extensive research on the hydrochloride salts of its constituent C-amidated amino acids, particularly valinamide (B3267577) (H-Val-NH2) and phenylalaninamide (H-Phe-NH2), provides a robust framework for understanding its solid-state characteristics. acs.orgrsc.org These studies are foundational for predicting the molecular packing, hydrogen bonding networks, and conformational properties of the dipeptide.

Based on analyses of related C-amidated amino acid and dipeptide hydrochlorides, the crystal structure of H-Val-Phe-NH2 HCl is expected to exhibit distinct packing arrangements driven by the amidation. acs.orgCurrent time information in Tiranë, AL. In the crystal lattice of C-amidated amino acid hydrochlorides, a common feature is the formation of parallel layers of the protonated amino acid amides and chloride ions, which are arranged alternately. acs.orgrsc.org This layered structure is a direct consequence of the strong hydrogen-bonding capabilities of the amide group and the N-terminal ammonium (B1175870) group with the chloride counter-ion.

Table 1: Predicted Crystallographic Data for H-Val-Phe-NH2 HCl based on Analogous Compounds

| Parameter | Predicted Value/Feature | Rationale/Source |

|---|---|---|

| Crystal System | Likely Orthorhombic or Monoclinic | Common for small peptides and amino acid salts. |

| Space Group | Chiral space group (e.g., P2₁2₁2₁ or P2₁) | Due to the inherent chirality of L-valine and L-phenylalanine. |

| Key Packing Motif | Alternating layers of peptide cations and chloride anions | A characteristic feature of C-amidated amino acid hydrochlorides. acs.orgrsc.org |

The intermolecular hydrogen bonding network is the defining feature of the crystal structure of C-amidated peptide hydrochlorides. Current time information in Tiranë, AL. In the case of H-Val-Phe-NH2 HCl, this network would be extensive, involving the N-terminal ammonium group (NH3+), the peptide backbone amide, the C-terminal amide (CONH2), and the chloride ion (Cl-).

Table 2: Expected Intermolecular Hydrogen Bonds in H-Val-Phe-NH2 HCl Crystals

| Donor | Acceptor | Type of Interaction | Significance |

|---|---|---|---|

| N-terminal -NH₃⁺ | Cl⁻ | Charge-assisted hydrogen bond | Key interaction stabilizing the ion pair. |

| C-terminal -CONH₂ (both H) | Cl⁻ | Bifurcated hydrogen bond | A characteristic and structure-directing interaction in C-amide HCl salts. acs.orgrsc.org |

| Backbone N-H (Phe) | Backbone C=O (Val) | Inter-peptide hydrogen bond | Forms peptide sheets or chains, contributing to packing. Current time information in Tiranë, AL. |

C-terminal amidation significantly impacts the conformational properties of peptides compared to their free-acid counterparts. acs.org By replacing the negatively charged carboxylate group with a neutral amide, the electrostatic profile of the C-terminus is fundamentally altered. This change removes the potential for zwitterionic interactions in the solid state and modifies the hydrogen-bonding capabilities.

Studies comparing C-amidated peptides with their unamidated forms reveal that amidation can lead to different molecular conformations, not necessarily due to inherent flexibility changes but because of different molecular packing requirements in the crystal. Current time information in Tiranë, AL. The amide group's ability to form robust, directional hydrogen bonds, particularly with itself and with counter-ions like chloride, dictates a different set of intermolecular interactions, which in turn selects for specific backbone and side-chain torsion angles. acs.orgCurrent time information in Tiranë, AL. The substitution of the carboxyl group with an amide removes the repulsive electrostatic interactions that might occur between the C-terminus and other negatively charged or polar parts of the molecule, potentially allowing for more compact or different folded structures.

Solution Conformation Investigations of H-Val-Phe-NH2 HCl

Investigating the conformation of H-Val-Phe-NH2 HCl in solution provides insights into the dynamic structures relevant to its potential biological function. Spectroscopic techniques like NMR and VCD are powerful tools for this purpose.

While specific NMR studies for H-Val-Phe-NH2 HCl are not readily found, data for its immediate precursor, Boc-Val-Phe-NH2, offers significant insight into the backbone and side-chain conformation in a DMSO-d6 solution. rsc.org The ¹H NMR spectrum provides chemical shifts and coupling constants that can be used to deduce dihedral angles and proximity between protons.

The chemical shifts of the amide protons (NH) and alpha-protons (CαH) are particularly sensitive to the local chemical environment and secondary structure. The coupling constants, especially the three-bond coupling between the amide proton and the alpha-proton (³JHN-Hα), can be related to the backbone dihedral angle φ via the Karplus equation.

Table 3: ¹H NMR Data for Boc-Val-Phe-NH2 in DMSO-d6 and its Conformational Implications rsc.org

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Inferred Information |

|---|---|---|---|

| Phe NH | 7.82 (d) | 8.5 | Provides information on the φ angle of the Phenylalanine residue. |

| Val NH | 7.86 (d) | 8.5 | Provides information on the φ angle of the Valine residue. |

| Phe CαH | 4.41-4.49 (m) | - | Multiplet indicates coupling to both NH and Cβ protons. |

| Val CαH | 4.02-4.07 (m) | - | Multiplet indicates coupling to both NH and Cβ protons. |

| Phe CβH₂ | 2.80 (dd), 3.01 (dd) | J=14, 9.5; J=14, 5 | Diastereotopic protons, indicating restricted rotation around the Cα-Cβ bond. |

| Val CβH | 1.83-1.94 (m) | - | Coupled to both CαH and γ-protons. |

Data corresponds to the Boc-protected dipeptide, a close precursor to H-Val-Phe-NH2 HCl. rsc.org

The observed coupling constants (³JHN-Hα) of 8.5 Hz for both residues suggest predominantly extended or β-sheet-like conformations in solution, as smaller values (around 4-6 Hz) are typically associated with helical structures. rsc.org Two-dimensional NMR experiments, such as NOESY, would be required to obtain through-space proton-proton distances to further refine the three-dimensional solution structure.

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. While no specific VCD study on H-Val-Phe-NH2 HCl has been published, extensive research on model peptides provides a clear basis for interpreting its potential spectra. nih.govnih.gov

The most informative regions in the VCD spectrum of a peptide are the Amide I (1600-1700 cm⁻¹, mainly C=O stretch) and Amide II (1500-1600 cm⁻¹, mainly N-H bend and C-N stretch) bands. The coupling between the transition dipoles of these vibrational modes along the peptide backbone gives rise to characteristic VCD signatures for different secondary structures.

β-Sheet/Extended Conformation: For a β-sheet structure, a strong negative VCD band is typically observed in the lower frequency region of the Amide I band (around 1610-1640 cm⁻¹), often accompanied by a weaker positive band at a higher frequency (around 1680-1690 cm⁻¹).

α-Helix: An α-helical conformation characteristically shows a positive VCD band at low frequency and a negative band at high frequency within the Amide I region, often appearing as a bisignate (S-shaped) signal.

Random Coil: Unstructured or random coil peptides typically exhibit a weaker VCD signal with a negative band around 1640-1650 cm⁻¹.

Computational studies on model peptides like For(Val)nNHMe have shown that for short peptides, the VCD signatures can be dependent on both backbone and side-chain conformations. nih.gov For H-Val-Phe-NH2 HCl, a VCD analysis would be expected to distinguish between ordered structures, such as a β-turn or an extended conformation (as suggested by NMR data), and a more flexible, random coil ensemble. The presence of the aromatic ring of phenylalanine could also introduce unique features into the spectrum.

Solvation Effects on the Conformational Distribution of H-Val-Phe-NH2 HCl

The conformational landscape of peptides like H-Val-Phe-NH2 HCl is profoundly influenced by the surrounding solvent. The choice of solvent is a critical factor in conformational studies, as interactions between the peptide and solvent molecules can stabilize or destabilize specific three-dimensional structures. uni-regensburg.de This phenomenon, known as the solvation effect, dictates the equilibrium between different conformers in solution.

The nature of the solvent—whether it is protic, aprotic, polar, or nonpolar—plays a significant role. For instance, hydrogen-bonding solvents can compete with intramolecular hydrogen bonds within the peptide, potentially disrupting folded structures like β-turns. biorxiv.org Experimental studies on related hydrophobic dipeptides have shown a pronounced tendency to incorporate organic solvent molecules, such as 2-propanol, into their crystal structures. researchgate.net In these cases, the solvent molecule often acts as an acceptor for hydrogen atoms from the charged N-terminal amino group, directly participating in the stabilization of the solid-state conformation. researchgate.net

The impact of the solvent environment is also evident in spectroscopic analyses. For a related peptide oligomer, vibrational circular dichroism (VCD) signals observed in a nonpolar solvent like carbon tetrachloride (CCl4) were absent when the peptide was dissolved in methanol, indicating a significant shift in the preferred conformation. unibo.it Molecular dynamics simulations of other hydrophobic peptides further underscore this point, revealing that water actively promotes the folding of peptides into β-hairpin conformations from an extended state. biorxiv.org In contrast, a solvent like dimethyl sulfoxide (B87167) (DMSO) does not induce such folding, although it also does not denature a pre-existing folded structure. biorxiv.org For some peptidomimetics that are poorly soluble in water, DMSO is often the solvent of choice for analysis, highlighting how practical considerations of solubility influence which conformations can be studied. unibo.it

These findings collectively suggest that the conformational distribution of H-Val-Phe-NH2 HCl in solution is a dynamic equilibrium sensitive to the specific properties of the solvent.

Computational Approaches to H-Val-Phe-NH2 HCl Structure and Dynamics

Computational chemistry provides powerful tools for investigating the structure and dynamics of peptides at an atomic level. Methods such as molecular modeling, molecular dynamics simulations, and Density Functional Theory (DFT) offer insights that complement experimental data, helping to build a comprehensive picture of a peptide's conformational preferences and behavior.

Molecular Modeling and Dynamics Simulations of H-Val-Phe-NH2 HCl

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of peptides like H-Val-Phe-NH2 HCl. MD simulations, in particular, allow researchers to observe the motion of a peptide over time, providing a detailed view of its flexibility, folding pathways, and the stability of different conformations. biorxiv.orgmdpi.com

Simulations of short, hydrophobic peptides demonstrate that the solvent environment is a key determinant of their dynamic behavior. biorxiv.org Water, for example, has been shown to favor the folding of such peptides into compact β-hairpin structures, whereas other solvents like DMSO may favor more extended conformations. biorxiv.org These simulations can map the conformational space sampled by the peptide, revealing the range of possible structures and the transitions between them. biorxiv.org

Computational modeling has also been successfully used to correlate the low-energy conformations of dipeptide analogues with their biological activity. acs.org By identifying the preferred spatial arrangement of key structural features, these models can help explain why certain ligands exhibit high binding affinity to their targets. acs.org While large-scale self-assembly, such as the formation of peptide nanotubes from phenylalanine chains, is a distinct process, the underlying MD simulation techniques used to study these phenomena are fundamentally the same as those applied to single peptide molecules. mdpi.comresearchgate.net

The table below summarizes key findings from MD simulations on how different solvents can affect peptide conformation.

Table 1: Influence of Solvent on Peptide Conformation in Molecular Dynamics Simulations

| Solvent | Effect on Peptide Conformation | Key Findings | Citation |

|---|---|---|---|

| Water | Promotes folding | Actively facilitates the formation of β-hairpin structures from an extended initial state. | biorxiv.org |

| DMSO | Does not induce folding; non-denaturing | Does not cause an extended peptide to fold into a β-hairpin. However, it also does not cause an existing β-hairpin to unfold. The conformational space sampled is wider than in water. | biorxiv.org |

Density Functional Theory (DFT) Calculations for H-Val-Phe-NH2 HCl Conformers

Density Functional Theory (DFT) is a high-level quantum mechanical method used to calculate the electronic structure of molecules. It provides highly accurate information about the geometries, energies, and properties of different conformers of a peptide like H-Val-Phe-NH2 HCl. researchgate.netum.es

DFT calculations are frequently used to refine and analyze structures obtained from experimental methods like X-ray crystallography. researchgate.net This computational approach can optimize the geometry of various potential conformers to find the most stable, minimum-energy structures. acs.org By comparing the relative energies of these conformers, researchers can predict their populations at a given temperature. acs.org For example, DFT studies on other peptides have been used to identify stable β-turn structures stabilized by intramolecular hydrogen bonds and to calculate the energy differences between various folds. acs.org

Furthermore, DFT is a powerful tool for interpreting spectroscopic data. Theoretical spectra can be calculated for different conformers and compared with experimental IR and VCD spectra to determine which structures are present in solution. unibo.it This synergy between theory and experiment is crucial for a definitive conformational analysis. unibo.it DFT calculations can also elucidate reaction mechanisms at the molecular level, such as the process of peptide bond hydrolysis, and explain how the steric bulk of amino acid side chains influences reaction rates. kuleuven.be The application of DFT allows for a detailed understanding of the thermodynamic stability and electronic properties of H-Val-Phe-NH2 HCl conformers. researchgate.net

The table below outlines the types of information that can be obtained through DFT calculations for peptide conformers.

Table 2: Applications of DFT Calculations in Peptide Conformational Analysis

| Application | Description | Citation |

|---|---|---|

| Geometry Optimization | Determines the lowest energy 3D structure for one or more conformers. | acs.org |

| Relative Energy Calculation | Calculates the energy difference between various conformers to predict their relative stability and population. | acs.org |

| Spectra Simulation | Predicts theoretical IR, NMR, and VCD spectra for comparison with experimental data to identify conformers in solution. | unibo.it |

| Thermodynamic Analysis | Provides thermodynamic data (e.g., Gibbs free energy) to understand conformational transitions and equilibria. | researchgate.net |

| Analysis of H-Bonds | Characterizes intramolecular hydrogen bonds that stabilize specific folded structures, such as β-turns. | acs.org |

Mechanistic Insights into Molecular and Biochemical Interactions of H Val Phe Nh2 Hcl

Enzymatic Studies Involving H-Val-Phe-NH2 HCl

H-Val-Phe-NH2 HCl as an Enzyme Substrate

H-Val-Phe-NH2 HCl, a dipeptide amide, is susceptible to enzymatic hydrolysis by various proteases. The peptide bond between the valine and phenylalanine residues serves as a potential cleavage site for enzymes with specificity for hydrophobic amino acids. Notably, proteases such as chymotrypsin and pepsin are known to catalyze the hydrolysis of peptide bonds at the carboxyl side of aromatic amino acids like phenylalanine. pressbooks.pubsigmaaldrich.com

Chymotrypsin, a serine protease found in the digestive system, exhibits a strong preference for cleaving peptide bonds following large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine. pressbooks.pubsigmaaldrich.com The aromatic side chain of the phenylalanine in H-Val-Phe-NH2 fits into the hydrophobic S1 binding pocket of chymotrypsin, positioning the adjacent peptide bond for nucleophilic attack by the serine residue in the enzyme's catalytic triad. pressbooks.pub This enzymatic action would lead to the cleavage of the dipeptide into its constituent amino acids, valine and phenylalanine amide.

Similarly, pepsin, an aspartic protease that functions in the highly acidic environment of the stomach, also shows a preference for cleaving peptide bonds between hydrophobic and aromatic amino acids. wikipedia.orgplos.org Therefore, H-Val-Phe-NH2 HCl can be considered a potential substrate for pepsin-mediated hydrolysis. The rate and extent of this hydrolysis would be influenced by factors such as pH and the presence of other dietary proteins. plos.org

The general mechanism of enzyme-catalyzed peptide bond hydrolysis involves the activation of a water molecule to act as a nucleophile, which then attacks the carbonyl carbon of the peptide bond. mdpi.comlongdom.org In serine proteases like chymotrypsin, a catalytic triad of amino acids facilitates this process. pressbooks.pub In aspartic proteases like pepsin, two aspartate residues are directly involved in activating the water molecule. wikipedia.org

Exploration of Enzyme Specificity and Activity Modulation by H-Val-Phe-NH2 HCl

The interaction of H-Val-Phe-NH2 HCl with enzymes is primarily defined by the enzyme's substrate specificity. As discussed, enzymes like chymotrypsin and pepsin have active sites that accommodate the hydrophobic side chains of valine and, more significantly, phenylalanine. pressbooks.pubplos.org The presence of the C-terminal amide group can also influence the binding affinity and catalytic efficiency of certain peptidases.

While primarily acting as a substrate, high concentrations of H-Val-Phe-NH2 HCl or its analogues could potentially act as competitive inhibitors for the hydrolysis of other peptide substrates that bind to the same enzyme active site. This inhibitory activity would depend on the relative binding affinities (Km) of the different substrates.

Furthermore, modifications to the H-Val-Phe-NH2 HCl structure can significantly modulate its interaction with enzymes. For instance, the introduction of D-amino acids in place of the natural L-amino acids can render the peptide more resistant to degradation by common proteases, thereby increasing its metabolic stability. mdpi.com This is because the stereochemistry of D-amino acids does not fit well into the active sites of most proteases, which are stereospecific for L-amino acids.

Investigation of Metabolic Stability and Enzymatic Degradation Pathways of H-Val-Phe-NH2 HCl Analogues

The metabolic stability of peptides is a critical factor in their potential therapeutic applications, as rapid degradation by proteases can limit their bioavailability and duration of action. researchgate.net The primary degradation pathway for H-Val-Phe-NH2 HCl and its analogues is enzymatic hydrolysis of the peptide bond, as well as potential deamidation of the C-terminal amide.

To enhance metabolic stability, several strategies can be employed in the design of H-Val-Phe-NH2 HCl analogues. These include:

Incorporation of D-amino acids: Replacing L-valine or L-phenylalanine with their D-isomers can significantly hinder recognition and cleavage by proteases. mdpi.com

N-methylation: Methylation of the nitrogen atom of the peptide bond can sterically hinder the approach of proteolytic enzymes.

Peptide bond isosteres: Replacing the scissile amide bond with a non-natural linkage that mimics the geometry of the peptide bond but is resistant to enzymatic cleavage.

Cyclization: Constraining the peptide backbone through cyclization can lock it into a conformation that is less susceptible to protease binding.

A study on constrained analogues of H-Phe-Phe-NH2, a close structural relative of H-Val-Phe-NH2, demonstrated that modifications such as backbone methylation and cyclization based on a pyrrolidine scaffold can significantly improve metabolic stability. nih.govacs.org These modifications were shown to enhance intrinsic clearance and intestinal epithelial permeability, key pharmacokinetic properties. nih.govacs.org

| Modification Strategy | Rationale | Expected Outcome on Metabolic Stability |

| D-amino acid substitution | Proteases are stereospecific for L-amino acids. | Increased resistance to enzymatic degradation. |

| N-methylation | Steric hindrance at the peptide bond. | Reduced susceptibility to proteolytic cleavage. |

| Peptide bond isosteres | Replacement of the hydrolyzable amide bond. | Enhanced stability against a broad range of proteases. |

| Cyclization | Conformational constraint of the peptide backbone. | Reduced recognition and binding by proteases. |

Receptor Binding and Ligand-Receptor Interaction Research with H-Val-Phe-NH2 HCl Analogues

Structure-Activity Relationship (SAR) Studies of H-Val-Phe-NH2 HCl Analogues

Structure-activity relationship (SAR) studies on analogues of H-Val-Phe-NH2 HCl have provided valuable insights into the structural requirements for binding to specific receptors. A notable study on constrained analogues of H-Phe-Phe-NH2, which can be considered a close proxy, revealed key determinants for high-affinity binding to the substance P 1-7 (SP1-7) binding site. nih.govacs.org

Key findings from the SAR studies on H-Phe-Phe-NH2 analogues include:

Backbone Methylation: N-methylation of the peptide backbone was found to significantly increase cell permeability without compromising binding affinity. nih.govacs.org

Cyclization: The introduction of a 3-phenylpyrrolidine moiety to create cyclized analogues resulted in compounds with high affinity for the SP1-7 binding site. This rigidification of the structure likely pre-organizes the pharmacophoric groups into a conformation favorable for receptor binding. nih.govacs.org

Side Chain Constraints: Modifications that constrain the spatial arrangement of the phenylalanine side chains demonstrated specific steric requirements within the receptor binding pocket. nih.govacs.org

| Analogue Type | Modification | Impact on Binding Affinity (SP1-7 site) |

| Linear | H-Phe-Phe-NH2 | High affinity (Ki = 1.5 nM) nih.govacs.org |

| Methylated | Backbone N-methylation | Maintained or slightly altered affinity nih.govacs.org |

| Cyclized | 3-phenylpyrrolidine moiety | High affinity nih.govacs.org |

Binding Characteristics to Specific Receptors (e.g., Opioid Receptors, Substance P Receptors)

Substance P Receptors:

As mentioned, analogues of H-Phe-Phe-NH2 have been identified as high-affinity ligands for a specific binding site related to the C-terminal fragment of Substance P, SP(1-7). nih.govacs.org Substance P is a neuropeptide involved in pain transmission and neurogenic inflammation. wikipedia.orgnih.gov The dipeptide H-Phe-Phe-NH2 itself was discovered through truncation of endomorphin-2 and was found to possess a high affinity (Ki of 1.5 nM) for this site. nih.govacs.org The C-terminal amidation of these peptides was found to be crucial for high-affinity binding. nih.govacs.org

Opioid Receptors:

The structural similarity of H-Val-Phe-NH2 HCl to the C-terminus of endogenous opioid peptides like endomorphins (e.g., endomorphin-2: H-Tyr-Pro-Phe-Phe-NH2) suggests a potential for interaction with opioid receptors. researchgate.net Opioid receptors, including μ (mu), δ (delta), and κ (kappa) subtypes, are the primary targets for opioid analgesics. semanticscholar.org

Studies on synthetic opioid peptides have shown that D-amino acid substitutions and other modifications can enhance affinity and selectivity for different opioid receptor subtypes. nih.gov For instance, the tetrapeptide D-Phe-D-Phe-D-Nle-D-Arg-NH2 was identified as a ligand with activity at the κ-opioid receptor. nih.gov This indicates that dipeptide amides and their analogues can indeed interact with opioid receptors, and their binding characteristics can be tuned through chemical modifications.

| Receptor | Endogenous Ligand Example | Potential Interaction with H-Val-Phe-NH2 Analogues |

| Substance P (SP1-7 site) | Substance P fragment | High affinity demonstrated for H-Phe-Phe-NH2 analogues. nih.govacs.org |

| μ-Opioid Receptor | Endomorphin-2 | Possible weak to moderate affinity, based on structural similarity to the C-terminus of endomorphins. researchgate.net |

| δ-Opioid Receptor | Enkephalins | Plausible interaction, as dipeptide amides are building blocks of these ligands. |

| κ-Opioid Receptor | Dynorphins | Some synthetic peptide analogues with dipeptide motifs show activity. nih.gov |

Conformational Requirements for Receptor Binding

The interaction of small peptides like H-Val-Phe-NH2 HCl with protein receptors is a highly specific process governed by the three-dimensional arrangement of the peptide, known as its conformation. For effective binding, the peptide must adopt a conformation that is complementary to the topography and chemical environment of the receptor's binding pocket. While direct studies on H-Val-Phe-NH2 are limited, research on analogous dipeptides, such as H-Phe-Phe-NH2, provides significant insights into the structural requirements for high-affinity binding. acs.orgnih.gov

The key conformational features responsible for receptor binding generally involve the spatial orientation of the amino acid side chains and the peptide backbone. In the case of H-Val-Phe-NH2, the isopropyl side chain of Valine (Val) and the benzyl side chain of Phenylalanine (Phe) are critical. The hydrophobic nature of both side chains suggests their likely involvement in van der Waals and hydrophobic interactions within the receptor pocket. wikipedia.org The specific spatial arrangement of these side chains is crucial; modifications that constrain the peptide backbone can significantly impact binding affinity, indicating that a defined conformation is necessary for optimal interaction. acs.orgnih.gov

Computational Analysis of Binding Poses and Pharmacophore Hypotheses

Computational methods are invaluable for elucidating the binding modes of small molecules and for developing pharmacophore models that summarize the essential features for biological activity. nih.gov For H-Val-Phe-NH2 and its analogues, these analyses help rationalize structure-activity relationships (SAR) and guide the design of new compounds with improved properties. acs.orgnih.gov

Binding Pose Analysis: Molecular docking simulations can predict the preferred orientation, or "pose," of H-Val-Phe-NH2 within a receptor's active site. nih.gov These simulations score different poses based on factors like intermolecular energies, considering electrostatic interactions, hydrogen bonds, and hydrophobic contacts. frontiersin.org For a dipeptide like H-Val-Phe-NH2, a plausible binding pose would likely involve the hydrophobic side chains of Valine and Phenylalanine inserting into corresponding hydrophobic pockets of the receptor. The aromatic ring of Phenylalanine may also participate in π-π stacking interactions. Concurrently, the terminal amine and amide groups would be positioned to form key hydrogen bonds with polar residues in the binding site. acs.org

Pharmacophore Hypotheses: A pharmacophore model is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific receptor. nih.gov For a series of active dipeptides, a pharmacophore hypothesis can be generated based on their common chemical features and alignments. researchgate.netyoutube.com A likely pharmacophore model for ligands binding to the same site as H-Val-Phe-NH2 would include:

A hydrogen bond donor feature: corresponding to the N-H of the C-terminal amide. acs.org

A hydrogen bond acceptor feature: corresponding to the carbonyl oxygen of the peptide backbone.

A positive ionizable feature: representing the protonated N-terminal amine. researchgate.net

Two hydrophobic/aromatic features: representing the Valine isopropyl group and the Phenylalanine benzyl group. acs.org

This model serves as a 3D query to screen compound libraries for new potential ligands or to rationalize the observed activity of known analogues. nih.gov For instance, the reduced affinity of analogues where the primary amide is methylated can be explained by the loss of a critical hydrogen bond donor feature in the pharmacophore. acs.org

| Pharmacophore Feature | Corresponding Chemical Group | Type of Interaction | Reference |

|---|---|---|---|

| Hydrophobic/Aromatic | Phenylalanine side chain (benzyl) | Hydrophobic, π-π stacking | acs.org |

| Hydrophobic | Valine side chain (isopropyl) | Hydrophobic, van der Waals | wikipedia.org |

| Hydrogen Bond Donor | C-terminal primary amide (-NH2) | Hydrogen Bonding | acs.org |

| Positive Ionizable | N-terminal primary amine (-NH3+) | Electrostatic/Ionic | researchgate.net |

| Hydrogen Bond Acceptor | Peptide backbone carbonyl (C=O) | Hydrogen Bonding | acs.org |

Self-Assembly and Supramolecular Organization of H-Val-Phe-NH2 HCl Related Peptides

Short peptides, particularly dipeptides containing aromatic residues like Phenylalanine, are well-known for their ability to self-assemble into highly ordered supramolecular structures. nih.govresearchgate.net This process is driven by a complex interplay of non-covalent interactions that guide the spontaneous organization of individual peptide molecules into larger, functional nano-architectures. nih.govfrontiersin.org While the self-assembly of H-Val-Phe-NH2 HCl itself is not extensively documented, the behavior of closely related peptides provides a strong basis for understanding its potential for supramolecular organization.

Formation of Self-Assembled Peptide Nanostructures (e.g., Fibrils, Nanovesicles, Hydrogels)

The self-assembly of short peptides can lead to a remarkable variety of nanostructures. nih.govrsc.org The specific morphology is highly dependent on the amino acid sequence and the environmental conditions. nih.gov

Fibrils and Nanotubes: The most common structures formed by aromatic dipeptides like diphenylalanine (Phe-Phe) are nanofibers and nanotubes. nih.govnih.govnih.gov These one-dimensional (1D) structures typically arise from the hierarchical assembly of peptides into β-sheet-like arrangements, which then stack and elongate. brandeis.edu Tripeptides containing Val-Phe-Phe have also been shown to form nanotapes and fibers. nih.gov It is plausible that H-Val-Phe-NH2 could similarly form fibrillar structures.

Nanovesicles: Under certain conditions, peptides can assemble into spherical vesicles. This typically occurs when the peptide has amphiphilic character, allowing it to form bilayer structures that enclose an aqueous core, similar to liposomes. nih.gov

Hydrogels: At sufficient concentrations, the entanglement of long, semi-flexible nanofibers or other nanostructures can trap large amounts of water, leading to the formation of a three-dimensional (3D) network known as a hydrogel. nih.govfrontiersin.orgnih.gov These materials are of great interest for biomedical applications. manchester.ac.ukmdpi.com The ability of a peptide to form a hydrogel is often linked to its propensity to assemble into 1D supramolecular structures that can create a network. nih.govfrontiersin.org

| Peptide Motif | Observed Nanostructure | Primary Assembly Unit | Reference |

|---|---|---|---|

| L-Phe-L-Phe (FF) | Nanotubes, Nanofibrils, Hydrogels | β-sheet like stacks | nih.govnih.govnih.gov |

| Val-Phe-Phe Stereoisomers | Nanotapes, Fibers, Hydrogels | Supramolecular assemblies | nih.gov |

| Fmoc-Dipeptides | Fibrils, Hydrogels | Fibrillar networks | nih.gov |

| Amphiphilic Peptides | Vesicles, Micelles, Nanofibers | Hierarchical self-assembly | nih.govnih.gov |

Driving Forces and Molecular Mechanisms of Peptide Self-Assembly

The self-assembly process is governed by a delicate balance of several non-covalent interactions. nih.govmanchester.ac.ukresearchgate.net The combination and relative strength of these forces dictate the final supramolecular architecture. rsc.org

Hydrogen Bonding: This is a fundamental driving force, particularly in the formation of secondary structures like β-sheets that often serve as the foundation for fibrillar assemblies. brandeis.edumanchester.ac.uk The amide groups of the peptide backbone form extensive networks of intermolecular hydrogen bonds, providing stability and directionality to the assembly. nih.gov

Hydrophobic Interactions: The nonpolar side chains of amino acids, such as the isopropyl group of Valine and the benzyl group of Phenylalanine, are driven to aggregate in an aqueous environment to minimize their contact with water. manchester.ac.uknih.gov This hydrophobic effect is a major contributor to the initial aggregation and packing of the peptide molecules. rsc.org

π-π Stacking: The aromatic rings of Phenylalanine residues can stack on top of each other, an interaction known as π-π stacking. This provides significant energetic contribution, order, and directionality to the self-assembly process, and is a key factor in the assembly of many aromatic peptides. nih.govresearchgate.netnih.gov

Electrostatic Interactions: The charged terminal groups of the peptide (the N-terminal -NH3+ and any charged side chains) play a crucial role. manchester.ac.uk Repulsive forces between like charges can prevent uncontrolled aggregation and influence the morphology, for example, by limiting the lateral stacking of β-sheets, which can lead to the formation of twisted fibrils instead of wide ribbons. brandeis.edu Conversely, attractive forces between opposite charges can drive the co-assembly of different peptides. proquest.comacs.org

Design Principles for Modulating Self-Assembly Properties

The ability to control the self-assembly process is key to designing peptide-based materials with specific functions. nih.govrsc.org This can be achieved by modifying the peptide's molecular structure or by altering the environmental conditions. acs.org

Sequence Modification: Even subtle changes in the amino acid sequence can lead to drastic changes in the resulting nanostructures. nih.govbrandeis.edu Altering the hydrophobicity or charge distribution by substituting amino acids can tune the balance of non-covalent interactions, thereby directing the assembly towards different morphologies. brandeis.edu For example, the position of charged residues can influence electrostatic repulsion and affect the final structure. brandeis.edu

Terminal Modifications: Capping the N- or C-terminus of a peptide with chemical groups (e.g., Fluorenylmethyloxycarbonyl, Fmoc) is a common strategy to enhance self-assembly. nih.govfrontiersin.org These bulky, hydrophobic groups can promote aggregation through strong hydrophobic and π-π interactions, often leading to robust hydrogel formation. nih.gov

Environmental Stimuli: The self-assembly process is highly sensitive to external conditions.

pH: Changing the pH alters the protonation state of the peptide's terminal groups and any acidic or basic side chains. This modulates electrostatic interactions, which can trigger or inhibit assembly and control the final morphology. nih.gov

Concentration: Self-assembly is a concentration-dependent process. Above a critical concentration, individual peptide molecules begin to aggregate and form higher-order structures. nih.gov

Temperature: Temperature can affect the strength of both hydrogen bonds and hydrophobic interactions, allowing for thermal control over the assembly and disassembly of nanostructures. mdpi.comnih.gov

Ionic Strength: The addition of salts can screen electrostatic repulsions between charged groups on the peptides, which typically promotes the self-assembly into larger and more stable structures. nih.govnih.gov

By carefully manipulating these design principles, it is possible to program the self-assembly of peptides like H-Val-Phe-NH2 to form a desired nanostructure with tailored properties for various applications. acs.orgresearchgate.net

Advanced Analytical Methodologies Applied to H Val Phe Nh2 Hcl Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation and quantification of H-Val-Phe-NH2 HCl. The choice of technique is often dictated by the specific analytical goal, whether it be purity assessment, high-throughput screening, or enhanced detection of the dipeptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development (e.g., RP-HPLC/DAD, HPLC/FLD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of H-Val-Phe-NH2 HCl and for the development of robust analytical methods. smolecule.comphenomenex.comnih.govphmethods.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed for peptide analysis due to its high resolution and reproducibility. nih.govphmethods.net

In a typical RP-HPLC setup for H-Val-Phe-NH2 HCl analysis, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. smolecule.comnih.gov The mobile phase usually consists of a mixture of water and an organic modifier, most commonly acetonitrile. smolecule.comnih.gov To improve peak shape and resolution, acids like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. smolecule.com Detection is frequently achieved using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, or a Fluorescence Detector (FLD) for enhanced sensitivity, especially after derivatization. researchgate.netnih.gov

Method development in HPLC for H-Val-Phe-NH2 HCl involves optimizing several parameters to achieve the desired separation of the main compound from any impurities. ymcamerica.com These parameters include the type of stationary phase, the composition and gradient of the mobile phase, the pH of the mobile phase, and the column temperature. phenomenex.comymcamerica.com Validation of the developed method is crucial and typically involves assessing its specificity, linearity, accuracy, precision, and robustness. smolecule.com

Table 1: Typical RP-HPLC/DAD Parameters for H-Val-Phe-NH2 HCl Purity Assessment

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Reversed-phase separation based on hydrophobicity. smolecule.com |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. smolecule.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting the peptide. smolecule.com |

| Gradient | Linear gradient from 5% to 95% B over 30 minutes | To ensure elution of compounds with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 25 °C | To ensure reproducible retention times. |

| Detection | DAD at 214 nm and 280 nm | Detection of the peptide bond and the aromatic ring of phenylalanine. |

| Injection Volume | 10 µL | Standard volume for sample injection. |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to traditional HPLC. biopharminternational.comwaters.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. biopharminternational.com UPLC is particularly well-suited for high-throughput analysis of dipeptides like H-Val-Phe-NH2 HCl, where a large number of samples need to be processed quickly. lu.se

The principles of separation in UPLC are the same as in HPLC, with reversed-phase chromatography being the most common mode for peptide analysis. waters.com However, the instrumentation is designed to withstand the higher backpressures generated by the smaller particle size columns. biopharminternational.com The enhanced resolution of UPLC can be beneficial for separating closely related impurities from the main H-Val-Phe-NH2 HCl peak. waters.com When coupled with mass spectrometry, UPLC-MS/MS provides a powerful tool for the rapid and sensitive quantification of dipeptides in complex matrices. nih.govnih.govresearchgate.net

Table 2: Comparison of Typical HPLC and UPLC Parameters for Dipeptide Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column Particle Size | 3-5 µm | < 2 µm biopharminternational.com |

| Column Dimensions | 4.6 x 150-250 mm | 2.1 x 50-100 mm lu.se |

| Flow Rate | 0.5-1.5 mL/min | 0.2-0.6 mL/min |

| Analysis Time | 20-40 minutes biopharminternational.com | 5-10 minutes biopharminternational.com |

| System Backpressure | 1000-4000 psi | 6000-15000 psi |

Derivatization Techniques for Enhanced Detection in H-Val-Phe-NH2 HCl Analysis

Derivatization is a chemical modification process used to enhance the detectability of analytes that lack a strong chromophore or fluorophore. creative-proteomics.comwho.intmyfoodresearch.com In the context of H-Val-Phe-NH2 HCl analysis, derivatization can be employed to improve the sensitivity of detection, particularly when using fluorescence or UV-Vis detectors. myfoodresearch.com This is a pre-column technique, meaning the derivatization reaction occurs before the sample is injected into the HPLC or UPLC system. who.intgoogle.com

Several reagents are commonly used for the derivatization of amino acids and peptides. google.com For primary amines, such as the N-terminal amino group of H-Val-Phe-NH2 HCl, o-phthalaldehyde (B127526) (OPA) is a popular choice as it reacts to form highly fluorescent derivatives. researchgate.netmdpi-res.com Another common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which also imparts fluorescence to the analyte. researchgate.net The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines, is another effective strategy for enhancing detection sensitivity in dipeptide analysis. nih.govresearchgate.netwaters.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization of H-Val-Phe-NH2 HCl. science.govgreyhoundchrom.com The resulting derivatives can then be separated by RP-HPLC and detected with high sensitivity using a fluorescence detector. researchgate.net

Mass Spectrometry for Characterization and Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the characterization and confirmation of H-Val-Phe-NH2 HCl, providing information about its molecular weight and structure. nih.govamericanpeptidesociety.org

LC-MS/MS for H-Val-Phe-NH2 HCl and its Derivatives

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. acs.orgcreative-proteomics.comyoutube.com This technique is widely used for the quantitative analysis of peptides in complex biological matrices. nih.govnih.gov In a typical LC-MS/MS experiment for H-Val-Phe-NH2 HCl, the dipeptide is first separated from other components in the sample by HPLC or UPLC. acs.org The eluent from the chromatography column is then introduced into the mass spectrometer.

In the mass spectrometer, the H-Val-Phe-NH2 HCl molecules are ionized, typically using electrospray ionization (ESI). The resulting precursor ions are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. youtube.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for the quantification of the target analyte. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. nih.govamericanpeptidesociety.orgyoutube.com It allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and preserving the intact molecular ion. americanpeptidesociety.orgeuropeanpharmaceuticalreview.com

In the context of H-Val-Phe-NH2 HCl research, ESI-MS is primarily used for the confirmation of the product's identity by determining its molecular weight. nih.gov The technique typically produces multiply charged ions, which allows for the analysis of molecules with molecular weights that exceed the mass range of the analyzer. nih.gov The resulting mass spectrum can be deconvoluted to determine the accurate molecular weight of the dipeptide. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the structural elucidation and purity assessment of peptides. For H-Val-Phe-NH2 HCl, techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide critical information regarding its electronic structure and the vibrational modes of its functional groups. These non-destructive analytical tools are fundamental in both qualitative and quantitative analysis of the dipeptide.

UV-Vis Spectroscopy for Concentration Determination and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of H-Val-Phe-NH2 HCl, primarily due to the presence of the phenylalanine residue. The aromatic side chain of phenylalanine acts as a chromophore, absorbing light in the ultraviolet region. thermofisher.com This absorption is due to π → π* electronic transitions within the benzene (B151609) ring. nih.govamazonaws.com

The UV spectrum of H-Val-Phe-NH2 HCl is expected to exhibit a characteristic absorption pattern with multiple peaks, which is a hallmark of the phenylalanine residue. High-resolution or second-derivative UV spectroscopy can resolve these overlapping absorption bands, providing a sensitive measure of the local microenvironment of the aromatic side chain. nih.gov For instance, the spectrum of phenylalanine typically displays distinct absorption maxima around 252 nm, 258 nm, and 264 nm. thermofisher.com The presence and precise wavelength of these peaks can confirm the identity of the compound and serve as an indicator of its purity, as impurities lacking this chromophore would not absorb in this region, while other aromatic impurities would alter the spectral profile.

Quantitatively, UV-Vis spectroscopy is used to determine the concentration of H-Val-Phe-NH2 HCl in solution by applying the Beer-Lambert Law. The absorbance at a specific wavelength (typically the λmax) is directly proportional to the molar concentration of the dipeptide, provided the molar extinction coefficient and the path length of the cuvette are known. thermofisher.com

| Approximate Wavelength (nm) | Origin |

|---|---|

| ~252 | π → π* transition in Phenylalanine |

| ~258 | π → π* transition in Phenylalanine |

| ~264 | π → π* transition in Phenylalanine |

Infrared (IR) Spectroscopy and its Application in H-Val-Phe-NH2 HCl Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of H-Val-Phe-NH2 HCl, IR spectroscopy provides a detailed fingerprint, confirming the presence of key structural features, particularly the peptide backbone. bas.bgaip.org

The IR spectrum of a peptide is dominated by characteristic absorption bands associated with the amide group (-CONH-). researchgate.net The most prominent of these are the Amide I and Amide II bands, which are sensitive to the peptide's secondary structure. researchgate.netresearchgate.net

Amide I band: Occurring in the 1600–1700 cm⁻¹ region, this band is primarily associated with the C=O stretching vibration of the peptide bond. researchgate.net Its precise frequency can provide information on the conformation and hydrogen-bonding environment of the peptide backbone. aip.org

Amide II band: Found between 1500–1600 cm⁻¹, this band results from a combination of the N-H in-plane bending and C-N stretching vibrations. researchgate.net

Amide A band: Typically observed between 3300–3500 cm⁻¹, this absorption is due to the N-H stretching vibration. acs.org

Beyond the amide bands, the IR spectrum of H-Val-Phe-NH2 HCl will also display absorptions corresponding to C-H stretching from the valine and phenylalanine side chains, as well as vibrations from the aromatic ring of phenylalanine. bas.bg The analysis of these bands provides comprehensive structural information and confirms the integrity of the dipeptide. bas.bg

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| 3300–3500 | N-H Stretch | Amide A |

| ~3030 | Aromatic C-H Stretch | Phenyl ring |

| 2870–2960 | Aliphatic C-H Stretch | Valine side chain |

| 1600–1700 | C=O Stretch | Amide I |

| 1500–1600 | N-H Bend, C-N Stretch | Amide II |

Future Research Directions and Theoretical Perspectives for H Val Phe Nh2 Hcl

Design and Synthesis of Constrained H-Val-Phe-NH2 HCl Analogues for Probing Biological Systems

To overcome the inherent conformational flexibility of linear peptides, which can limit their utility in biological probes, researchers are designing and synthesizing conformationally constrained analogues. These rigidified structures can lock the peptide into a specific bioactive conformation, enhancing its interaction with biological targets and providing valuable insights into structure-activity relationships. researchgate.net

Several strategies have been developed for creating constrained dipeptide mimetics that could be applied to H-Val-Phe-NH2 HCl. researchgate.netacs.org One approach involves the synthesis of cyclic lactams to restrict backbone torsion angles. For instance, bicyclic lactams derived from pyroglutamic acid can serve as scaffolds for creating analogues of various amino acids and dipeptides. rsc.org Similarly, the synthesis of 5-, 6-, and 7-membered lactam rings from derivatives of diaminobutyric acid, ornithine, and lysine (B10760008) has been demonstrated as a viable method for producing conformationally constrained dipeptides. nih.gov Another strategy is the creation of azacyclic compounds through intramolecular condensation reactions, which has been used to produce P1 constrained peptidomimetics with 5-, 6-, and 7-membered rings. mdpi.com

The introduction of non-natural or modified amino acids is another powerful technique. Phosphinic peptide analogues, for example, replace the peptide bond with a non-hydrolyzable phosphinic group, which can also serve as a constraining element. mdpi.com Furthermore, non-peptide scaffolds, such as 1,1,6-trisubstituted indanes, have been designed to mimic the α-helical conformation of dipeptides like Phe-Phe, a concept adaptable to Val-Phe systems. nih.gov These methods allow for the precise positioning of amino acid side chains to probe binding interactions. nih.gov The development of solid-phase synthesis protocols for these constrained motifs, such as the tetrahydropyridazine-3,6-dione (Tpd) scaffold, simplifies their incorporation into larger peptide sequences, enhancing their utility as molecular probes. acs.org

| Constraining Strategy | Description | Example Scaffold/Method | Reference |

|---|---|---|---|

| Backbone Cyclization (Lactams) | Formation of a cyclic amide (lactam) ring by linking the peptide backbone to restrict conformational freedom. | Bicyclic lactams from pyroglutamic acid; Monocyclic lactams from diaminobutyric acid derivatives. | rsc.orgnih.gov |

| Intramolecular Condensation | Three-component condensation reactions to form azacyclic rings of specific sizes (5-, 6-, or 7-membered). | α,ω-carbamoylaldehydes and phosphinic acid condensation. | mdpi.com |

| Non-Peptide Scaffolds | Using rigid organic molecules to orient amino acid side chains in a specific spatial arrangement. | 1,1,6-trisubstituted indanes designed as α-helix mimetics. | nih.gov |

| Backbone Modification | Incorporation of backbone-aminated peptides that can be cyclized to form rigid scaffolds. | Tetrahydropyridazine-3,6-dione (Tpd) peptidomimetics. | acs.org |

Exploration of H-Val-Phe-NH2 HCl in Novel Research Modalities and Model Systems

The Val-Phe dipeptide motif is a valuable tool in fundamental research, serving as a model system to investigate the principles of molecular recognition, self-assembly, and protein secondary structure. The study of terminally protected analogues, such as Ac-Val-Phe-OMe, in the gas phase provides a solvent-free environment to probe intrinsic conformational preferences. researchgate.netaip.org Using techniques like resonant two-photon ionization (R2PI) and IR/R2PI spectroscopy, researchers have determined that Ac-Val-Phe-OMe predominantly adopts a linear, non-hydrogen-bonded structure, making it an ideal model for studying the formation of β-sheets, a common protein secondary structure. researchgate.netaip.org

In the context of self-assembly, Val-Phe dipeptides are used in comparative studies to understand the molecular forces that drive fibril formation, a process central to both functional biomaterials and amyloid-related pathologies. nih.gov Research has shown that while the dipeptide Ile-Phe readily self-assembles into fibrillar nanostructures and forms a hydrogel, the closely related Val-Phe dipeptide, differing by only one methyl group, does not self-assemble under the same conditions. nih.gov This highlights the critical role of subtle differences in hydrophobicity and side-chain structure in initiating polymerization. nih.gov However, modifying the Val-Phe structure, for instance by introducing heterochirality (e.g., D-Phe-L-Val), can restore the ability to form water-filled nanotubes and hydrogels. mdpi.comresearchgate.netunits.it These model systems are instrumental in defining the design rules for creating self-assembling peptides with controlled properties. units.it

| Model System | Research Application | Key Findings | Reference |

|---|---|---|---|

| Ac-Val-Phe-OMe (Gas Phase) | Investigating intrinsic conformational preferences and protein secondary structures. | Adopts a prominent linear, non-hydrogen-bonded conformation, serving as a model for β-sheets. | researchgate.netaip.org |

| Val-Phe vs. Ile-Phe | Studying the driving forces of peptide self-assembly and amyloid formation. | Val-Phe does not self-assemble, unlike Ile-Phe, demonstrating the high sensitivity of assembly to side-chain hydrophobicity. | nih.gov |

| Heterochiral Val-Phe Analogues (e.g., D-Phe-L-Val) | Designing self-assembling peptides and biomaterials. | Heterochirality restores the ability to form water-filled channels and hydrogels, which is absent in homochiral Val-Phe. | mdpi.comresearchgate.netunits.it |

Advanced Computational Modeling for De Novo Design of H-Val-Phe-NH2 HCl-Based Peptide Mimetics

Computational chemistry offers powerful tools for the de novo design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties. mdpi.comupc.edu These methods can be applied to the H-Val-Phe-NH2 HCl scaffold to design novel molecules with specific functions. De novo protein design, or the inverse protein folding problem, aims to determine an amino acid sequence that will fold into a predefined three-dimensional structure. nih.gov

Computational approaches for designing peptide mimetics can be broadly categorized. nih.gov One class uses fixed backbone templates, often derived from high-resolution X-ray crystal structures, to design sequences with high geometric and physicochemical complementarity to a target. nih.govrsc.org A second, more complex approach uses flexible backbones, which better represents the dynamic nature of proteins. nih.gov Software suites like Rosetta use Monte Carlo search algorithms to predict 3D protein structures, while methods like I-TASSER combine template-based modeling with fragment assembly simulations. mdpi.com Molecular dynamics simulations can further model the behavior of designed peptides over time, providing insights into their stability and interactions. researchgate.net These tools can be used to design H-Val-Phe-NH2 HCl-based mimetics that target specific protein-protein interactions or mimic secondary structures like α-helices. nih.govupc.edu

| Computational Method/Tool | Description | Application in Peptide Design | Reference |

|---|---|---|---|

| Rosetta | A molecular modeling software suite that uses a Monte Carlo search algorithm to predict 3D protein structures. | Can be used for de novo structural design and to improve prediction accuracy using experimental data. | mdpi.com |

| I-TASSER | Generates full-length protein models by combining template-based modeling with fragment assembly simulations. | Predicts peptide structure by assembling fragments from known protein structures. | mdpi.com |

| PEP-FOLD3 | A tool for de novo prediction of peptide structures, including their interactions with proteins. | Efficiently predicts the structure of linear peptides and their binding modes. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Evaluates the stability of designed peptides and their complexes with target molecules. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.